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Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological
malignancies with a particularly poor prognosis in pediatric and infant patients. The quest for
more effective and targeted therapies has led to the investigation of novel small molecules that
can exploit the specific vulnerabilities of these cancer cells. One such promising agent is CCI-
006, a compound identified through a phenotypic screen for its selective cytotoxicity against
MLL-r leukemia cells. This technical guide provides a comprehensive overview of the
preclinical studies of CCI-006, detailing its mechanism of action, efficacy in leukemia cell lines,
and the molecular determinants of sensitivity. All quantitative data is summarized in structured
tables, and key experimental protocols are provided. Visual diagrams of the core signaling
pathways and experimental workflows are included to facilitate a deeper understanding of the
preclinical findings.

Core Mechanism of Action: Induction of
Mitochondrial Dysfunction

CCI-006 exerts its potent anti-leukemic effect by targeting a metabolic vulnerability present in a
subset of MLL-rearranged leukemia cells. The core of its mechanism involves the induction of
mitochondrial dysfunction.[1] Specifically, CCI-006 inhibits mitochondrial respiration, leading to
a rapid and insurmountable mitochondrial membrane depolarization.[1] This mitochondrial
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collapse triggers a pro-apoptotic unfolded protein response (UPR), ultimately culminating in
apoptotic cell death within hours of treatment.[1]

Quantitative Analysis of In Vitro Efficacy

The selective cytotoxicity of CCI-006 has been demonstrated across a panel of leukemia cell
lines. The half-maximal inhibitory concentration (IC50) values, determined by resazurin
reduction assays after 72 hours of treatment, highlight the compound's potency and selectivity
for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.

ble 1: C icity of CCL.008 | kemia Cell L

Cell Line Subtype Translocation zl(;ll;OOG 130 Sensitivity
PER-485 B-ALL MLL-AF4 <1 Sensitive
MOLM-13 AML MLL-AF9 15 Sensitive
MV4;11 AML MLL-AF4 2.5 Sensitive
KOPN-8 B-ALL MLL-AF4 <1 Sensitive
SEM B-ALL MLL-AF4 >10 Unresponsive
RS4;11 B-ALL MLL-AF4 > 10 Unresponsive
REH B-ALL Non-MLL-r >10 Unresponsive
U937 AML CALM-AF10 1.8 Sensitive
NOMO-1 AML MLL-AF9 2.2 Sensitive
THP-1 AML MLL-AF9 >10 Unresponsive
OCI-AML3 AML NPMlc > 10 Unresponsive
HL-60 AML - >10 Unresponsive

Data synthesized from preclinical studies.

The induction of apoptosis is a key outcome of CCI-006 treatment in sensitive cell lines. Time-
course studies using Annexin V flow cytometry demonstrate the rapid onset of apoptosis.
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Table 2: Time-Course of Apoptosis Induction by 5 pM
CCI-006 in PER-485 Cells

) % Annexin V Positive Cells ]
Time (hours) M + SEM) P-value vs. Vehicle
ean *

3 25+3.5 0.0044
6 48 £5.2 0.0002
24 75+6.8 0.0006

Data represents the mean of at least three independent experiments.

Further confirmation of apoptosis is provided by the detection of cleaved PARP and Caspase-3,
key markers of the apoptotic cascade.

Table 3: Apoptosis Induction by 5 uM CCI-006 at 24

hours
. % Annexin V Positive Cells ]
Cell Line P-value vs. Vehicle
(Mean = SEM)

PER-485 78+4.1 0.00056
MOLM-13 65+5.5 0.0018
MV4;11 55+4.9 0.013
CEM No significant increase > 0.05
REH No significant increase > 0.05
RS4;11 No significant increase > 0.05

Data from at least three independent experiments.

Signaling Pathways and Determinants of Sensitivity

The differential sensitivity to CCI-006 among MLL-rearranged leukemia cells is linked to their
metabolic phenotype.
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Caption: CCI-006 inhibits mitochondrial respiration, leading to depolarization, UPR, and
apoptosis.

Resistance Pathway in Unresponsive Cells

Unresponsive MLL-rearranged leukemia cells exhibit a more glycolytic metabolic phenotype,
which is associated with elevated expression of Hypoxia-Inducible Factor 1-alpha (HIF1a) and
the MLL target gene MEIS1.[1] Silencing of HIF1a has been shown to sensitize previously
unresponsive cells to CCI-006, indicating a key role for this pathway in mediating resistance.

High MEIS1 > High HIF1a > Glycolytic Resistance to
Expression Expression Phenotype CCI-006

Click to download full resolution via product page

Caption: High MEIS1 and HIF1a expression drives a glycolytic phenotype and resistance to
CCI-006.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Resazurin Reduction Assay for Cell Viability

This assay measures cell viability based on the reduction of the blue dye resazurin to the
fluorescent pink resorufin by metabolically active cells.

Materials:

e Leukemia cell lines
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o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

¢ CCI-006 stock solution (in DMSO)

e Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

e Phosphate-buffered saline (PBS)

o 96-well black, clear-bottom microplates

o Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:

o Seed leukemia cells in a 96-well plate at a density of 1 x 1074 cells per well in 100 pL of
complete culture medium.

o Prepare serial dilutions of CCI-006 in complete culture medium.

e Add 100 pL of the CCI-006 dilutions or vehicle control (medium with DMSO) to the
appropriate wells.

« Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

e Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

e Add 20 pL of the resazurin solution to each well.

 Incubate the plate for 4 hours at 37°C.

» Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

o Calculate cell viability as a percentage of the vehicle-treated control after subtracting the
background fluorescence from wells with medium only.
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Caption: Workflow for the resazurin-based cell viability assay.

Annexin V/Propidium lodide (Pl) Staining for Apoptosis
Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:

¢ Leukemia cell lines
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» CCI-006

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

e Flow cytometer

Procedure:

Treat leukemia cells with the desired concentration of CCI-006 or vehicle for the specified
time.

o Harvest approximately 1-5 x 1075 cells by centrifugation at 300 x g for 5 minutes.

» Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour of staining.
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Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3.
Materials:
¢ Leukemia cell lysates

+ RIPA buffer with protease and phosphatase inhibitors
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o BCA Protein Assay Kit
e SDS-PAGE gels
e PVDF membrane

e Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse
anti-B-actin)

o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

Lyse treated and control cells in RIPA buffer.

o Determine protein concentration using the BCA assay.

e Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
» Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and apply ECL substrate.

» Visualize protein bands using an imaging system. B-actin is used as a loading control.

Conclusion
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The preclinical data for CCI-006 strongly support its potential as a therapeutic agent for a
subset of MLL-rearranged leukemias. Its novel mechanism of action, centered on the induction
of mitochondrial dysfunction, provides a new avenue for targeting the metabolic vulnerabilities
of these aggressive cancers. The clear correlation between a glycolytic phenotype,
characterized by high HIF1a and MEIS1 expression, and resistance to CCI-006 offers potential
biomarkers for patient stratification. Further in vivo studies and clinical investigations are
warranted to fully elucidate the therapeutic promise of CCI-006 in the treatment of MLL-
rearranged leukemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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